Quinoxalin-5-ylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalin-5-ylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C14H17BN2O2. This compound is characterized by the presence of a quinoxaline ring attached to a boronic acid pinacol ester group. Boronic esters are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-5-ylboronic acid pinacol ester typically involves the reaction of quinoxaline derivatives with boronic acid pinacol esters. One common method is the direct borylation of quinoxaline using boronic acid pinacol ester in the presence of a palladium catalyst. This reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction progress .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxalin-5-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Bases (e.g., KF), acids (e.g., HCl), and solvents (e.g., water, methanol).
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Quinoxalin-5-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of quinoxalin-5-ylboronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The boronic ester group can also participate in protodeboronation reactions, where it is converted to a hydrocarbon through the action of a base or acid .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar reactions but with a phenyl group instead of a quinoxaline ring.
2-Pyridylboronic Acid Pinacol Ester: Known for its stability and used in various coupling reactions.
Uniqueness: Quinoxalin-5-ylboronic acid pinacol ester is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the quinoxaline moiety is desired .
Biologische Aktivität
Quinoxalin-5-ylboronic acid pinacol ester (CAS No. 2088965-44-8) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article examines its biological activity, synthesis, and applications, supported by data tables and research findings.
- Molecular Formula : C14H17BN2O2
- Molecular Weight : 256.11 g/mol
- Purity : Typically 98%
The compound is characterized by its boronic acid functional group, which is essential for its reactivity in various chemical reactions, including Suzuki coupling reactions. These reactions are crucial for the synthesis of complex organic molecules and pharmaceuticals.
This compound functions primarily through its ability to form reversible covalent bonds with target proteins, particularly those involved in signaling pathways. The boronic acid moiety allows for the selective inhibition of enzymes such as kinases, which play a critical role in various cellular processes.
Anticancer Properties
Research indicates that quinoxaline derivatives exhibit promising anticancer activity. A study demonstrated that certain quinoxaline derivatives inhibited the activity of apoptosis signal-regulating kinase 1 (ASK1), a critical regulator in cancer cell survival pathways. The compound showed an IC50 value of approximately 30.17 nM, indicating potent inhibitory effects on cancer cell lines .
Other Pharmacological Activities
- Antimicrobial Activity : Quinoxaline derivatives have shown efficacy against various bacterial strains, suggesting potential applications as antimicrobial agents.
- Anti-inflammatory Effects : Some studies have reported that quinoxaline compounds can reduce inflammation markers, indicating their potential use in treating inflammatory diseases.
Table 1: Biological Activity Summary
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the coupling of quinoxaline derivatives with boronic acids via palladium-catalyzed reactions. The structure-activity relationship studies indicate that modifications to the quinoxaline ring can significantly affect biological activity. For example, substituents on the nitrogen or carbon atoms of the quinoxaline ring can enhance potency against specific targets .
Table 2: Structure-Activity Relationship Insights
Modification Type | Position on Quinoxaline | Effect on Activity |
---|---|---|
Alkyl Group | C3 | Increased potency against ASK1 |
Halogen Substitution | C2 or C7 | Enhanced antibacterial activity |
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZDAQVGPYJGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.